(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate
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Overview
Description
(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate is a compound that features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of an amine with a dihaloalkane can yield the pyrrolidine ring.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-3-ylmethyl halide under basic conditions.
Carbamate Formation: The final step involves the reaction of the resulting compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of pyrrolidine derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The pyrrolidine ring and pyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid.
Pyridine Derivatives: Compounds like 3-pyridylmethylamine and 3-pyridylmethanol.
Uniqueness
(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of both the pyrrolidine and pyridine rings, along with the tert-butyl carbamate group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-8-18(11-13)10-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHIPAUQALUPAC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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